Cas no 69622-81-7 (Benzenecarbothioamide,2,5-dichloro-)

Benzenecarbothioamide,2,5-dichloro- is a chlorinated thioamide derivative with potential applications in organic synthesis and agrochemical research. Its molecular structure, featuring dichloro substitution at the 2 and 5 positions, enhances reactivity and selectivity in nucleophilic and electrophilic reactions. The compound's thioamide group offers versatility as a building block for heterocyclic compounds, pharmaceuticals, or ligand design in coordination chemistry. Its stability under controlled conditions and distinct electronic properties make it suitable for specialized synthetic pathways. Researchers may explore its utility in developing novel bioactive molecules or catalytic systems. Proper handling is advised due to its reactive functional groups.
Benzenecarbothioamide,2,5-dichloro- structure
69622-81-7 structure
Product name:Benzenecarbothioamide,2,5-dichloro-
CAS No:69622-81-7
MF:C7H5Cl2NS
MW:206.092298269272
MDL:MFCD09025686
CID:500540
PubChem ID:45040719

Benzenecarbothioamide,2,5-dichloro- Chemical and Physical Properties

Names and Identifiers

    • Benzenecarbothioamide,2,5-dichloro-
    • 2,5-Dichlorothiobenzamide
    • 2,4-DIFLUORO-3-METHOXYPHENYLACETIC ACID
    • Benzamide,2,5-dichlorothio-(7CI)
    • Benzenecarbothioamide,2,5-dichloro
    • FT-0734831
    • CS-0299769
    • AKOS015849999
    • DTXSID10662234
    • 2,5-Dichlorobenzene-1-carbothioamide
    • 69622-81-7
    • 2,5-Dichlorobenzothioamide
    • EN300-381133
    • 2,5-dichlorobenzenecarbothioamide
    • MFCD09025686
    • SY359482
    • SCHEMBL25282980
    • MDL: MFCD09025686
    • Inchi: InChI=1S/C7H5Cl2NS/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)
    • InChI Key: YQORNGRDGWVQOD-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(N)=S)=C(Cl)C=C1

Computed Properties

  • Exact Mass: 204.95200
  • Monoisotopic Mass: 204.952
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 58.1A^2

Experimental Properties

  • Density: 1.473
  • Melting Point: 88-92℃
  • Boiling Point: 322.3°C at 760 mmHg
  • Flash Point: 148.7°C
  • Refractive Index: 1.669
  • PSA: 58.11000
  • LogP: 3.32790

Benzenecarbothioamide,2,5-dichloro- Security Information

  • HazardClass:6.1

Benzenecarbothioamide,2,5-dichloro- Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzenecarbothioamide,2,5-dichloro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
045099-5g
2,5-Dichlorothiobenzamide
69622-81-7
5g
£219.00 2022-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32323-1g
2,5-Dichlorothiobenzamide, 97%
69622-81-7 97%
1g
¥2693.00 2023-03-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370439-1g
2,5-Dichlorobenzothioamide
69622-81-7 95+%
1g
¥1497.00 2024-05-03
Enamine
EN300-381133-0.5g
2,5-dichlorobenzene-1-carbothioamide
69622-81-7
0.5g
$451.0 2023-05-29
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32323-250mg
2,5-Dichlorothiobenzamide, 97%
69622-81-7 97%
250mg
¥970.00 2023-03-16
abcr
AB285846-1 g
2,5-Dichlorothiobenzamide; 98%
69622-81-7
1g
€128.90 2022-09-01
Enamine
EN300-381133-2.5g
2,5-dichlorobenzene-1-carbothioamide
69622-81-7
2.5g
$923.0 2023-05-29
Enamine
EN300-381133-0.05g
2,5-dichlorobenzene-1-carbothioamide
69622-81-7
0.05g
$395.0 2023-05-29
Enamine
EN300-381133-0.1g
2,5-dichlorobenzene-1-carbothioamide
69622-81-7
0.1g
$414.0 2023-05-29
Fluorochem
045099-1g
2,5-Dichlorothiobenzamide
69622-81-7
1g
£54.00 2022-03-01

Benzenecarbothioamide,2,5-dichloro- Related Literature

Additional information on Benzenecarbothioamide,2,5-dichloro-

Comprehensive Analysis of Benzenecarbothioamide,2,5-dichloro- (CAS No. 69622-81-7): Properties, Applications, and Industry Trends

Benzenecarbothioamide,2,5-dichloro- (CAS No. 69622-81-7) is a specialized organic compound gaining attention in agrochemical and pharmaceutical research due to its unique molecular structure. This chlorinated thioamide derivative features a benzene ring substituted with two chlorine atoms at the 2 and 5 positions, along with a carbothioamide functional group. Recent studies highlight its potential as a key intermediate in developing novel crop protection agents, aligning with the growing demand for sustainable pest control solutions in agriculture.

The compound's structure-activity relationship has become a focal point for researchers investigating enzyme inhibition mechanisms. Its electron-withdrawing chloro groups enhance reactivity, making it valuable for designing target-specific bioactive molecules. Industry reports indicate increased patent filings involving 69622-81-7 derivatives, particularly for applications requiring selective biological activity. Analytical techniques like HPLC-MS and NMR spectroscopy are essential for characterizing this compound's purity, a critical factor given its role in precision synthesis.

Environmental considerations have shaped recent developments around Benzenecarbothioamide,2,5-dichloro-. Manufacturers now emphasize green chemistry principles in its production, addressing concerns about halogenated compound persistence. Advanced catalytic synthesis methods have reduced byproduct formation while improving yield – a response to the pharmaceutical industry's push for atom-efficient processes. These innovations position CAS 69622-81-7 as a case study in balancing functionality with ecological responsibility.

Supply chain dynamics reveal growing North American and Asian markets for this intermediate, driven by expanded R&D in plant health regulators. Regulatory databases show compliant status in major jurisdictions when used as a non-end product, though proper handling protocols remain essential. The compound's stability profile makes it suitable for controlled temperature logistics, a feature increasingly valued in global specialty chemical distribution networks.

Emerging applications in materials science have expanded the relevance of 2,5-dichlorobenzenecarbothioamide. Researchers are exploring its use as a ligand in coordination polymers and as a building block for functionalized surfaces. These developments coincide with industry interest in multipurpose chemical platforms, where single intermediates enable diverse product lines. Technical literature frequently cites this compound's role in developing structure-property models for sulfur-containing aromatics.

Quality standards for CAS 69622-81-7 have evolved with analytical advancements. Modern specifications typically require ≥98% purity verified by chromatographic methods, with strict limits on isomeric impurities. These benchmarks reflect the compound's importance in producing consistent, high-performance derivatives. Storage recommendations emphasize protection from moisture and oxidation – key considerations for maintaining long-term stability in inventory management systems.

The scientific community continues investigating structure-optimized variants of this thioamide. Recent conferences have highlighted computational chemistry approaches to predict the activity of halogen-substituted carbothioamides, with CAS 69622-81-7 serving as a reference compound. Such studies support the growing integration of in silico design with traditional synthetic chemistry, accelerating discovery cycles for novel applications.

Industrial scale-up challenges for Benzenecarbothioamide,2,5-dichloro- have prompted innovation in continuous flow chemistry systems. These technologies address batch variability concerns while improving energy efficiency – factors critical for sustainable production. Process chemists report successful implementations of cascade reactions incorporating this intermediate, demonstrating its versatility in complex synthetic pathways.

Market analysts project steady growth for chlorinated aromatic thioamides, with CAS 69622-81-7 positioned as a strategically important material. Its balance of reactivity and stability meets formulation requirements across multiple sectors, from specialty additives to biologically active compounds. Ongoing research into selective derivatization techniques promises to further expand its utility portfolio in coming years.

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